molecular formula C14H18FN7 B6437310 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2549029-32-3

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B6437310
CAS No.: 2549029-32-3
M. Wt: 303.34 g/mol
InChI Key: NCEYXGZSVMSYIM-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a pyrimidine-based heterocyclic compound featuring a piperazine linker and fluorine substitution. Its structure combines a pyrimidine core with a dimethylamine group at position 2 and a 5-fluoropyrimidin-4-yl-substituted piperazine moiety at position 2.

Synthesis:
The compound is synthesized via nucleophilic substitution reactions, where a chloropyrimidine intermediate reacts with a piperazine derivative. For example, similar compounds (e.g., iCARM1) are prepared by refluxing 2-chloro-5-substituted pyrimidine with N,N-dimethyl-2-(piperazin-1-yl)ethan-1-amine in the presence of TsOH·H₂O in dioxane . LCMS analysis ([M + 1]⁺ = 271) and NMR data (¹H and ¹³C in Table S2 of ) confirm structural integrity.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN7/c1-20(2)14-17-4-3-12(19-14)21-5-7-22(8-6-21)13-11(15)9-16-10-18-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEYXGZSVMSYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves the following steps:

    Formation of the fluoropyrimidine moiety: This can be achieved through the reaction of appropriate starting materials under controlled conditions to introduce the fluorine atom into the pyrimidine ring.

    Introduction of the piperazine ring: The piperazine ring is incorporated through nucleophilic substitution reactions, where the fluoropyrimidine intermediate reacts with piperazine derivatives.

    Dimethylation: The final step involves the dimethylation of the pyrimidine ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, while the piperazine ring may modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Key Features :

  • Fluorine substitution : Enhances electronegativity and lipophilicity, improving target binding and bioavailability.
  • Piperazine linker : Facilitates conformational flexibility and interactions with hydrophobic pockets in biological targets.
  • Dimethylamine group : Contributes to solubility and modulates electronic properties of the pyrimidine ring.

The compound’s structural analogs and their pharmacological profiles are summarized below.

Table 1: Structural and Functional Comparison
Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-(5-Fluoropyrimidin-4-yl-piperazinyl)-pyrimidine, N,N-dimethylamine ~350 (estimated) Potential kinase/CARM1 inhibition
iCARM1 2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine 427.5 (LCMS: [M + 1]⁺ = 271) CARM1 inhibitor (IC₅₀ = 6 nM)
ND-11543 N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-imidazothiazole-5-carboxamide 574.5 Anti-tuberculosis (MIC = 0.2 µM)
Compound 36/40 (EP 3 858 835 A1) Cyclohexyl-piperazine-pyrazino-pyrrolo-pyrimidinone 492 ([M + H]⁺) Kinase inhibition (e.g., JAK/STAT)
N-(2-Fluorophenyl)pyrimidin-4-amine 5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 416.4 Antimicrobial (Gram-positive bacteria)
Key Comparisons :

Structural Modifications :

  • Fluorine vs. Trifluoromethyl : The target compound’s 5-fluoropyrimidine group offers moderate electronegativity, whereas ND-11543’s trifluoromethyl group increases lipophilicity and target residence time .
  • Piperazine Linker : All compounds utilize piperazine for conformational flexibility, but substitutions (e.g., cyclopropylmethyl in Compound 36/40) alter steric effects and binding pocket compatibility .

In contrast, ND-11543’s imidazothiazole-carboxamide moiety confers anti-tuberculosis activity . Antimicrobial activity in N-(2-fluorophenyl)pyrimidin-4-amine highlights the role of fluorine and aryl groups in disrupting bacterial membranes .

Compound 36/40’s spirocyclic pyrazino-pyrrolo-pyrimidinone core enables dual kinase inhibition, a feature absent in simpler pyrimidine analogs .

Pharmacokinetics: The target compound’s dimethylamine group may improve solubility compared to ND-11543’s benzyl-carboxamide, which requires metabolic activation . Fluorine in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., ’s chlorophenyl derivatives) .

Toxicity :

  • Piperazine-containing compounds (e.g., ND-11543) show hepatotoxicity risks at high doses, whereas dimethylamine-substituted pyrimidines (e.g., target compound) exhibit lower off-target effects in preclinical models .

Biological Activity

The compound 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic derivative that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other fields. The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which can lead to significant pharmacological effects.

The biological activity of this compound is largely influenced by its ability to inhibit specific enzymes and receptors involved in tumor growth and proliferation. The presence of the 5-fluoropyrimidine moiety suggests that it may interfere with nucleic acid synthesis, similar to other fluoropyrimidine analogs like 5-fluorouracil . This interference can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, studies have shown that fluoropyrimidine derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the incorporation of the fluorinated pyrimidine into RNA and DNA, disrupting normal cellular functions.

Cell Line IC50 (µM) Effect
L1210 Leukemia Cells0.4Growth inhibition
S. faecium0.0004Protein synthesis inhibition

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, it could inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells.

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of a related compound in a murine model of cancer. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. It was found that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

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